molecular formula C11H11NO B1346342 3-Methoxynaphthalen-2-amine CAS No. 67291-63-8

3-Methoxynaphthalen-2-amine

Cat. No.: B1346342
CAS No.: 67291-63-8
M. Wt: 173.21 g/mol
InChI Key: XTRFUJHTLUJITO-UHFFFAOYSA-N
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Description

3-Methoxynaphthalen-2-amine is a naphthalene derivative supplied for research and development purposes. Methoxynaphthalene compounds are recognized as valuable intermediates in organic synthesis. For instance, the isomer 2-methoxynaphthalene is a known precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, methoxynaphthalene scaffolds are utilized in the construction of more complex molecules, such as fluorescent rhodamine derivatives which have applications as chemosensors and biological stains . Research into novel methoxynaphthalen-1-amine derivatives has also indicated potential biological activity, highlighting the ongoing research interest in this class of compounds . This product is intended for chemical synthesis and research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxynaphthalen-2-amine
Source PubChem
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InChI

InChI=1S/C11H11NO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRFUJHTLUJITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10986482
Record name 3-Methoxynaphthalen-2-amine
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67291-63-8
Record name 2-Naphthalenamine, 3-methoxy-
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Record name NSC36215
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Record name 3-Methoxynaphthalen-2-amine
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Synthetic Methodologies and Strategic Organic Transformations of 3 Methoxynaphthalen 2 Amine

Primary Synthesis Routes to 3-Methoxynaphthalen-2-amine

The synthesis of this compound can be strategically achieved through the amination of a corresponding naphthol derivative. A prominent and historically significant method for this transformation is the Bucherer reaction . wikipedia.orgorganicreactions.org This reaction allows for the conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and an aqueous solution of sodium bisulfite.

A plausible and efficient route to this compound, therefore, commences with the commercially available precursor, 3-Methoxy-2-naphthol (B105853) . scbt.comamerigoscientific.com The reaction mechanism of the Bucherer reaction is a reversible process. wikipedia.orgyoutube.com It is initiated by the addition of a proton to the naphthol, followed by the addition of a bisulfite anion to form a tetralone sulfonic acid intermediate. Subsequent reaction with ammonia and elimination of water and sodium bisulfite yields the final naphthylamine product. wikipedia.org

An alternative, though less direct, conceptual approach involves the direct ortho-selective amination of 2-naphthol (B1666908) derivatives. nih.gov While specific application to 3-methoxy-2-naphthol is not extensively documented, this method provides a potential pathway for the introduction of an amino group at the C2 position.

Starting MaterialReagentsReactionProduct
3-Methoxy-2-naphtholNH₃, NaHSO₃, H₂OBucherer ReactionThis compound

Derivatization Strategies via Amide Bond Formation

The primary amine functionality of this compound offers a reactive handle for a variety of chemical modifications, most notably the formation of amide bonds. These transformations are crucial for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and material science.

N-Acylation Reactions Utilizing Carboxylic Acid Chlorides

A common and efficient method for the N-acylation of amines is the reaction with carboxylic acid chlorides. derpharmachemica.comchemguide.co.uk This reaction proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.ukyoutube.com The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. chemguide.co.uk The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. derpharmachemica.com

AmineAcylating AgentProduct Type
This compoundR-COClN-(3-methoxynaphthalen-2-yl)amide

Carbodiimide-Mediated Amidation Approaches

AmineCarboxylic AcidCoupling ReagentProduct Type
This compoundR-COOHDCC or EDCN-(3-methoxynaphthalen-2-yl)amide

Formation of Propionamide and Other N-Substituted Amine Derivatives

The aforementioned acylation strategies can be utilized to synthesize a wide array of N-substituted derivatives of this compound. For instance, reaction with propionyl chloride would yield N-(3-methoxynaphthalen-2-yl)propanamide. The synthesis of various N-(naphthalen-1-yl)propanamide derivatives and their subsequent modifications have been reported, highlighting the utility of this class of compounds. researchgate.net Similarly, reaction with other acyl chlorides or carboxylic acids under carbodiimide (B86325) coupling conditions would lead to a diverse library of N-substituted amide derivatives, each with unique physicochemical properties. The synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides from 3-hydroxynaphthalene-2-carboxylic acid and various anilines demonstrates the broad scope of these amidation reactions on the naphthalene (B1677914) scaffold. mdpi.com

Heterocyclic Ring Annulation and Functionalization Employing Naphthalene Amine Precursors

The naphthalene core of this compound provides a scaffold for the construction of fused heterocyclic ring systems. These annulation reactions are of significant interest as they lead to polycyclic aromatic compounds with diverse biological activities.

Multicomponent Reactions for Benzo[f]chromene Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures in a single synthetic operation. researchgate.net Benzo[f]chromene derivatives, for example, can be synthesized through a one-pot reaction involving a naphthol derivative, an aldehyde, and a component containing an active methylene (B1212753) group, such as malononitrile. nih.govnih.gov

While these reactions traditionally utilize a naphthol, the amine functionality of this compound can be envisioned to participate in analogous MCRs. For instance, a three-component reaction between this compound, an aldehyde, and a suitable C-H acid could potentially lead to the formation of novel benzo[f]quinoline (B1222042) derivatives, which are nitrogen-containing analogues of benzo[f]chromenes. The Betti reaction, a multicomponent reaction involving a naphthol, an aldehyde, and an amine, provides a precedent for the reactivity of these components to form aminobenzylnaphthols, which can be further cyclized. chemicalpapers.com The synthesis of 1-aminoalkyl-2-naphthols via a one-pot three-component reaction of 2-naphthol, aldehydes, and amines further illustrates the potential for naphthalenamines to participate in such transformations. ijcmas.com

Naphthalene PrecursorAldehydeThird ComponentPotential Product Class
This compoundR-CHOMalononitrileBenzo[f]quinoline

Thiadiazole Ring Formation Protocols

The synthesis of thiadiazole rings, five-membered heterocycles containing one sulfur and two nitrogen atoms, can be achieved through numerous established protocols. These methods typically involve the cyclization of precursors containing the requisite N-C-S and N-N fragments. While direct synthesis from this compound is not extensively documented, the construction of related naphtho-fused thiazole (B1198619) and thiadiazole systems provides insight into potential synthetic pathways.

Common methods for forming the 1,3,4-thiadiazole (B1197879) ring include:

The cyclization of thiosemicarbazides with reagents like dicyclohexyl-carbodimide (DCC). researchgate.net

Oxidative cyclization of thiosemicarbazides using agents such as ferric chloride (FeCl₃). researchgate.net

One-pot reactions between a carboxylic acid and a thiosemicarbazide, often facilitated by a mild additive like polyphosphate ester (PPE), which avoids the use of harsh or toxic reagents. organic-chemistry.orgmdpi.com

The reaction of hydrazonoyl halides with various sulfur-containing nucleophiles. nih.gov

In a related context, the synthesis of naphtho[2,3-d]thiazole-4,9-diones has been accomplished starting from 2-amino-3-chloronaphthalene-1,4-dione. mdpi.com The initial step involves a reaction with carbon disulfide and sodium hydroxide, followed by treatment with dimethyl sulfate (B86663) to yield a 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione intermediate. mdpi.com This intermediate can then react with various amines to produce functionalized derivatives. mdpi.com Another approach involves the reaction of 2-(dialkylamino)naphthoquinones with sulfur monochloride to generate naphthoquinonothiazoles. beilstein-journals.org These examples, while not starting directly from this compound, illustrate established routes for fusing a thiazole ring to a naphthalene system, which could potentially be adapted.

Quinazoline (B50416) Synthesis Approaches

Quinazolines and their derivatives are a significant class of nitrogen-containing heterocycles with a wide range of biological activities. nih.govmdpi.com Numerous synthetic strategies exist for their construction, often involving the cyclization of substituted anilines. organic-chemistry.orgorganic-chemistry.org

A key strategy for creating quinazolines with a naphthalene moiety involves starting with a related naphthoic acid. For instance, 3-methoxy-2-naphthoic acid can be converted to its anhydride (B1165640) using ethyl chloroformate. Subsequent reaction with 2-amino-3-nitrobenzoic acid provides a 2-(3-methoxy-2-naphthamido)-3-nitrobenzoic acid intermediate, which can be further cyclized and functionalized to yield complex quinazolinone structures bearing the 3-methoxynaphthalen-2-yl group at the 2-position of the quinazolinone core. nih.gov

More general and versatile methods for quinazoline synthesis that could be adapted include:

The condensation of 2-aminobenzamides with aldehydes or other carbon sources. acs.org

An iron-catalyzed cascade involving C(sp³)-H oxidation and intramolecular C-N bond formation from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org

Microwave-assisted green processes, such as the reaction of substituted anthranilic acids with acetic anhydride to form a benzoxazinone (B8607429) intermediate, which then reacts with hydrazine (B178648) to yield 3-amino-quinazolin-4(3H)-ones. mdpi.com

Copper-catalyzed reactions of 2-aminobenzonitriles with various coupling partners. organic-chemistry.org

These diverse methodologies highlight the flexibility available for synthesizing complex fused heterocycles, including those incorporating the 3-methoxynaphthalen-2-yl scaffold.

Rhodamine Derivative Synthesis Through Methyleneamino Linkages

Rhodamines are a prominent class of xanthene-based fluorescent dyes known for their excellent photophysical properties, including high absorption coefficients and quantum yields. organic-chemistry.org The classical synthesis of rhodamines involves the acid-catalyzed condensation of a phthalic anhydride derivative with two equivalents of a 3-aminophenol (B1664112). nih.govresearchgate.net A significant challenge in this method is the formation of regioisomers when using unsymmetrical anhydrides. researchgate.net To overcome this, methods using phthalaldehydic acids as replacements for anhydrides have been developed to afford single-isomer products. researchgate.net

Alternative synthetic routes to the rhodamine core include palladium-catalyzed C-N cross-coupling reactions between fluorescein (B123965) ditriflates and various nitrogen nucleophiles. nih.gov

The synthesis of a rhodamine derivative from this compound, particularly through a "methyleneamino linkage" (-CH2-NH-), is not a standard or documented transformation in the reviewed literature. The structural framework of a naphthalenamine is significantly different from the 3-aminophenol structure typically required for xanthene dye formation. The term "methyleneamino" is used in patent literature to describe potential linker groups in chemical structures but does not correspond to a known reaction for incorporating a naphthalenamine into a rhodamine dye. google.com Therefore, the direct formation of rhodamine dyes from this compound via this proposed linkage remains a hypothetical transformation without current support from established synthetic protocols.

Asymmetric and Stereoselective Synthesis Utilizing 3-Methoxynaphthalen-2-yl Intermediates

The chiral naphthalene framework is a privileged structure in asymmetric synthesis. Intermediates derived from this compound are valuable in stereoselective transformations for creating chiral building blocks.

Asymmetric Addition Reactions to Oxazolines

Chiral oxazolines are widely used as auxiliaries and ligands in asymmetric catalysis. nih.gov Intermediates derived from the 3-methoxynaphthalen-2-yl skeleton can be employed in stereoselective addition reactions. Research has shown that chiral and achiral 3-methoxynaphthalen-2-yl oxazolines can react with organolithium reagents, not through aromatic nucleophilic substitution of the methoxy (B1213986) group, but via an addition reaction to afford dihydronaphthalenes. nih.gov

A more synthetically useful transformation involves the tandem addition of Grignard reagents to imines derived from 3-methoxynaphthalen-2-carbaldehyde. nih.gov These reactions can be used to prepare versatile aldehyde intermediates, which serve as precursors to 3,3,4-trisubstituted 2-tetralones, demonstrating a pathway to complex chiral structures from naphthalene-based starting materials. nih.gov

Desymmetrization Strategies in Naphthalene Amine Synthesis

Asymmetric desymmetrization is a powerful strategy for converting prochiral molecules into valuable, enantioenriched products. Catalytic asymmetric dearomatization (CADA) of fused arenes like naphthalene offers a direct route to complex and structurally diverse three-dimensional molecules from simple, flat aromatic precursors. nih.gov

While significant progress has been made in the dearomatization of electronically biased naphthalenes such as naphthols and naphthylamines, the desymmetrization of electronically unbiased naphthalenes remains a challenge due to their high aromaticity. nih.gov One successful approach involves a silver-mediated enantioselective aza-electrophilic dearomatization that couples vinylnaphthalenes with azodicarboxylates in a formal [4+2] cycloaddition, yielding chiral polyheterocycles with high enantioselectivity. nih.gov

Although general strategies for the desymmetrization of prochiral ketones and other molecules are well-established, specific protocols for the desymmetrization of a naphthalene precursor to directly yield chiral this compound were not identified in the surveyed literature. researchgate.net The existing research focuses more on the desymmetrization of naphthalene derivatives into other chiral structures rather than the asymmetric synthesis of the chiral amine itself via this specific strategy. nih.gov

Advanced Computational Chemistry and Theoretical Studies on 3 Methoxynaphthalen 2 Amine Systems

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

No dedicated studies presenting detailed analyses of the electronic structure, reactivity descriptors, or Frontier Molecular Orbitals (HOMO-LUMO) specifically for 3-Methoxynaphthalen-2-amine were identified. Such calculations are fundamental for understanding a molecule's reactivity and electronic properties.

Density Functional Theory (DFT) Applications for Optimized Geometries and Vibrational Analysis

There is a lack of published research that uses DFT to determine the optimized molecular geometry or to perform a vibrational analysis (e.g., calculating infrared or Raman spectra) for this compound. While some chemical suppliers provide basic computed properties like the Topological Polar Surface Area (TPSA) chemscene.com, in-depth DFT studies are not available.

Molecular Modeling and Simulation for Conformational Analysis

A conformational analysis, which studies the different spatial arrangements of a molecule (conformers) and their respective energy levels, has not been specifically reported for this compound.

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking studies are performed to predict how a molecule might bind to a biological target, such as a protein receptor.

Prediction of Binding Interactions with Biological Macromolecules

Ligand-Protein Interaction Profiling

Similarly, detailed ligand-protein interaction profiles, which characterize the specific types of chemical bonds and interactions (e.g., hydrogen bonds, hydrophobic interactions), are absent for this compound in the literature.

Molecular Dynamics Simulations for Dynamic Behavior and Binding Pathway Analysis

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, provide insights into the dynamic behavior of a compound and its binding pathways. No MD simulation studies focused on this compound could be located.

Application of 3 Methoxynaphthalen 2 Amine As a Synthetic Synthon and Molecular Scaffold

Building Block in the Construction of Complex Polycyclic Systems (e.g., Substituted Tetralones)

The naphthalene (B1677914) backbone of 3-Methoxynaphthalen-2-amine serves as a robust foundation for the assembly of intricate polycyclic systems. One notable application is in the synthesis of substituted tetralones, which are key intermediates in the preparation of various biologically active compounds and natural products. The strategic placement of the amino and methoxy (B1213986) groups on the naphthalene ring influences the regioselectivity of subsequent chemical transformations, allowing for the controlled construction of these complex structures.

Research has demonstrated that derivatives of this compound, such as 3-methoxynaphthalen-2-yl oxazolines and imines, can undergo asymmetric and nonasymmetric addition reactions with organolithium (RLi) and Grignard (RMgX) reagents. These reactions provide an effective approach to substituted 2-tetralones. The oxazoline (B21484) or imine group, derived from the amine functionality, acts as a directing group and a handle for introducing further complexity into the molecule.

The general synthetic approach involves the initial conversion of the amino group of a 3-methoxynaphthalene derivative into an oxazoline or imine. This is followed by a nucleophilic addition of an organometallic reagent, which, after subsequent hydrolysis and workup, yields the desired substituted tetralone. The methoxy group on the naphthalene ring can also be further manipulated or retained to influence the electronic properties and biological activity of the final polycyclic product.

Precursor for Bio-functional Hybrid Molecules with Defined Structural Motifs

The inherent structural features of this compound make it an attractive precursor for the development of bio-functional hybrid molecules. By combining the methoxynaphthalene core with other pharmacologically relevant moieties, chemists can design novel compounds with potentially enhanced or synergistic biological activities. The amino group provides a convenient attachment point for coupling with a wide range of molecules, including other drugs, natural products, and targeting ligands.

A pertinent example, though starting from the structurally related naproxen (B1676952), illustrates the principle of creating bio-functional hybrids. In one study, (±)-naproxen, which contains the 6-methoxy-naphthalene-2-yl moiety, was converted to its acyl chloride and subsequently reacted with 2-(3-chlorophenyl)ethan-1-amine to yield (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Current time information in Bangalore, IN.researchgate.net This hybrid molecule combines the anti-inflammatory scaffold of naproxen with a substituted phenethylamine (B48288) motif, which is found in many psychoactive drugs. Current time information in Bangalore, IN. Similarly, a tryptamine (B22526) derivative of naproxen, N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, has been synthesized, linking the naproxen core with a key fragment of the neurotransmitter serotonin. researchgate.net

These examples highlight a powerful strategy where the 3-methoxynaphthalene scaffold, present in this compound, can be derivatized at the amino position to create novel hybrid molecules. The resulting compounds possess defined structural motifs from both parent molecules, offering a pathway to explore new chemical space and potentially discover molecules with unique bio-functionality.

Role in the Design and Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and are core components of a vast number of pharmaceuticals. researchgate.netajgreenchem.com The amino group of this compound is a key functional handle that enables its participation in a variety of cyclization and condensation reactions to form fused heterocyclic systems. These reactions often involve the condensation of the amine with dicarbonyl compounds or their equivalents, leading to the formation of new rings fused to the naphthalene backbone.

One of the most important classes of heterocycles that can be synthesized from aminonaphthalenes are quinolines. The Friedländer annulation, a classical method for quinoline (B57606) synthesis, involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound itself is not an o-amino ketone, it can be a precursor to such compounds or participate in alternative multicomponent reactions to yield quinoline derivatives. For instance, three-component reactions involving an aniline (B41778) (such as this compound), an aldehyde, and an alkyne, often catalyzed by a Lewis acid, can produce highly substituted quinolines. scielo.br

Furthermore, the reaction of aminonaphthalenes with β-dicarbonyl compounds is a well-established route to various heterocyclic systems. pressbooks.pubbeilstein-archives.org Depending on the reaction conditions and the nature of the dicarbonyl compound, different heterocyclic rings can be formed. These reactions provide a modular approach to a library of fused heterocycles built upon the 3-methoxynaphthalene scaffold. The general applicability of condensing amines with dicarbonyl compounds to form enaminones, which are versatile intermediates for further cyclizations, underscores the potential of this compound in this area. researchgate.net

The synthesis of benzo[g]quinolines from naphthalen-1-amine demonstrates the feasibility of constructing complex fused heterocyclic systems from aminonaphthalene precursors. mdpi.com By analogy, this compound could be employed in similar synthetic strategies to generate methoxy-substituted benzo[g]quinolines, a class of compounds with interesting photophysical and potential biological properties.

Strategic Utility in Medicinal Chemistry Lead Generation and Scaffold Development

The concept of a "molecular scaffold" is central to modern medicinal chemistry, where a core structure is systematically modified to optimize its interaction with a biological target. The 3-methoxynaphthalene core of this compound represents a privileged scaffold, meaning it is a structural motif that is found in multiple biologically active compounds. This makes it an attractive starting point for lead generation in drug discovery programs.

The strategic value of this scaffold lies in its combination of a rigid, planar naphthalene system and reactive functional groups. The naphthalene core provides a well-defined three-dimensional shape that can be tailored to fit into the binding pockets of enzymes and receptors. The amino and methoxy groups offer vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR). The amino group can be acylated, alkylated, or used as a nucleophile in a variety of bond-forming reactions, while the methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized.

Medicinal Chemistry Research on Naphthalene Amine Scaffolds: Molecular Targeting and Design Strategies

Rational Design of Naphthalene (B1677914) Amine Derivatives as Modulators of Biological Targets

The rational design of naphthalene amine derivatives is a cornerstone of modern medicinal chemistry, aiming to create potent and selective modulators of biological targets. This approach often involves molecular hybridization, where the naphthalene amine scaffold is combined with other pharmacologically active moieties to create hybrid molecules with enhanced or novel activities.

One prominent strategy is the design of naphthalene-chalcone derivatives. tandfonline.com Chalcones, characterized by an open-chain flavonoid structure, are known for their diverse biological activities, including anticancer properties. The design rationale often involves leveraging the structural similarities of these chalcones to natural tubulin polymerization inhibitors like combretastatin (B1194345) A-4. tandfonline.com By incorporating a methoxy (B1213986) group on one of the aromatic rings, researchers aim to enhance the compound's ability to inhibit tubulin polymerization, a key mechanism in halting cell division. tandfonline.com

Another successful design strategy involves the creation of thiazole-naphthalene derivatives. nih.gov Thiazole (B1198619) is a crucial heterocyclic scaffold present in many bioactive molecules and approved drugs. The molecular hybridization of a naphthalene moiety with a thiazole ring has led to the development of potent tubulin polymerization inhibitors. nih.gov The design often focuses on structure-activity relationship (SAR) studies, where different substituents are placed on the phenyl ring and the amine group of the thiazole to optimize antiproliferative activity. nih.gov For example, the presence of an ethoxy group at the 4-position of the phenyl ring and a free amine group on the thiazole ring has been found to be particularly effective. nih.gov

Furthermore, the systematic study of N-aryl-naphthylamine derivatives has revealed important SAR, where the introduction of electron-donating groups like methoxy substituents often leads to enhanced biological activity compared to their halogen-substituted counterparts. This suggests that the electron-rich nature of the naphthalene system, modulated by substituents, plays a key role in its interaction with biological targets. The design of these derivatives is also guided by computational studies, such as molecular docking, which help predict the binding modes of the compounds with their target proteins and inform further structural modifications. tandfonline.com

Molecular Interactions with Enzyme Active Sites

Naphthalene amine derivatives have been extensively studied for their ability to interact with the active sites of various enzymes, leading to their inhibition. This targeted inhibition is a key mechanism behind their therapeutic potential.

Tubulin Polymerization Inhibition through Molecular Binding

A significant area of research for naphthalene-based compounds is their role as tubulin polymerization inhibitors, which are crucial for their anticancer activity. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed and synthesized as tubulin polymerization inhibitors. jst.go.jp The most potent compound from this series, featuring an ethoxy group at the 4-position of the phenyl ring, exhibited significant inhibitory activity against tubulin polymerization with an IC₅₀ value of 9.4 µM. jst.go.jp Further studies showed that this compound arrests the cell cycle at the G2/M phase and induces apoptosis in MCF-7 breast cancer cells. jst.go.jp

Similarly, thiazole-naphthalene derivatives have been identified as potent inhibitors. nih.gov One such derivative, with an ethoxy group on the phenyl ring and a free amine on the thiazole, was found to be a highly active compound, significantly inhibiting tubulin polymerization with an IC₅₀ value of 3.3 µM. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin, a well-known target for microtubule-destabilizing agents. nih.govtandfonline.com

Other naphthalene derivatives, including chalcone (B49325) and sulfonamide hybrids, also demonstrate potent tubulin polymerization inhibitory activity. tandfonline.comtandfonline.comjst.go.jp For instance, a naphthalene-chalcone derivative with a 3-hydroxyl-4-methoxy phenyl moiety was identified as a potent inhibitor against the MCF-7 breast cancer cell line. tandfonline.com A sulphonamide derivative bearing a naphthalen-1-yl moiety also showed significant tubulin polymerization inhibition with an IC₅₀ value of 2.8 μM. tandfonline.com These findings underscore the potential of the naphthalene scaffold in designing effective antitubulin agents.

Table 1: Tubulin Polymerization Inhibitory Activity of Naphthalene Derivatives

Compound Class Specific Derivative Example Target Cell Line(s) IC₅₀ (Antiproliferative) IC₅₀ (Tubulin Polymerization) Reference
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines Compound 5i (4-ethoxy substitution) MCF-7, HepG2 3.77 µM (MCF-7) 9.4 µM jst.go.jp
Thiazole-naphthalene derivatives Compound 5b (4-ethoxy substitution) MCF-7, A549 0.48 µM (MCF-7) 3.3 µM nih.gov
Naphthalene-chalcone derivatives Compound 3a (3-hydroxyl-4-methoxy substitution) MCF-7 1.42 µM Not specified tandfonline.com
Sulphonamide-naphthalene derivatives Compound 5c (naphthalen-1-yl moiety) MCF-7, A549 0.51 µM (MCF-7) 2.8 µM tandfonline.com

Interaction with Cyclooxygenase-2 (COX-2) Binding Pockets

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs. While much of the research on naphthalene-based COX inhibitors has focused on naproxen (B1676952), a non-steroidal anti-inflammatory drug (NSAID), studies have also explored derivatives that incorporate amine or related functionalities. researchgate.netnih.gov

Derivatives of naproxen have been synthesized to enhance selectivity for COX-2 and reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov For instance, a series of urea (B33335) derivatives of naproxen, such as 3-(3-(1-(6-methoxynaphthalen-2-yl)ethyl)ureido)propanoic acid, have demonstrated higher anti-inflammatory potency than naproxen itself with reduced ulcerogenic effects. nih.gov

Furthermore, the hybridization of the naproxen scaffold with other heterocyclic systems has yielded potent COX-2 inhibitors. A series of 5-(1-(6-methoxynaphthalen-2-yl)ethyl)-1,3,4-thiadiazole-2-amine derivatives were synthesized, and molecular docking studies predicted their potential activity against the COX-2 receptor. gjms.com.pk Pyrazole-based derivatives with a naphthalene moiety have also shown significant selective COX-2 inhibitory activity. nih.gov One such amide-linked compound with a naphthalen-1-yl group displayed an IC₅₀ of 0.22 μM for COX-2, showing higher selectivity than the standard drug celecoxib. nih.gov

Molecular modeling studies indicate that the naphthalene moiety of these derivatives typically interacts with a hydrophobic pocket within the COX-2 active site, formed by amino acid residues such as Tyr385, Trp387, and Leu352. nih.govmdpi.com This interaction is crucial for the inhibitory activity of these compounds.

Table 2: COX-2 Inhibitory Activity of Naphthalene Derivatives

Compound Class Specific Derivative Example COX-2 IC₅₀ Selectivity Index (SI) Reference
Pyrazole-based derivatives Amide-linked naphthalen-1-yl derivative 0.22 µM 179.18 nih.gov
Diaryl heterocycles Naphthalene-substituted pyrazole (B372694) derivative 79 0.11 µM >909 nih.gov
Dihydropyrazole sulfonamides PYZ20 0.33 µM Not specified nih.gov

Inhibition of Tyrosinase through Molecular Mechanisms

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govnih.gov Methoxy-substituted naphthalene derivatives have shown promise as tyrosinase inhibitors.

For example, derivatives of benzo[h]chromene-3-carbonitrile, synthesized from methoxynaphthalene precursors, have been investigated for their tyrosinase inhibitory potential. researchgate.net In a broader context, methoxy-substituted tyramine (B21549) derivatives have been studied extensively. One of the most active compounds, 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate, inhibited mushroom tyrosinase with an exceptionally low IC₅₀ of 0.059 nM. nih.govnih.gov

Enzyme kinetics studies have revealed that these compounds can act as mixed-type or non-competitive inhibitors of tyrosinase. nih.govnih.gov Molecular docking simulations suggest that these inhibitors can bind within the catalytic site of tyrosinase, often near the copper ions that are essential for the enzyme's catalytic activity. ukm.my Sulfonamide chalcones with methoxy substituents have also been shown to be potent tyrosinase inhibitors, with some derivatives exhibiting greater potency than the standard inhibitor, kojic acid. ukm.my

Table 3: Tyrosinase Inhibitory Activity of Methoxy-Substituted Derivatives

Compound Class Specific Derivative Example Enzyme Source IC₅₀ Reference
Methoxy-substituted tyramine derivatives Ph9 Mushroom Tyrosinase 0.059 nM nih.govnih.gov
Methoxy-substituted tyramine derivatives Ph6 Mushroom Tyrosinase 2.1 nM nih.govnih.gov
Sulfonamide chalcones Compound 5c Mushroom Tyrosinase 0.43 mM ukm.my

Investigation of Naphthalene Amine Binding to Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role in cellular signaling pathways controlling growth, differentiation, and metabolism. nih.gov Dysregulation of RTK activity is a hallmark of many cancers, making them important targets for anticancer drug development. nih.gov Derivatives of the methoxynaphthalene scaffold have been investigated as inhibitors of several RTKs, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). tandfonline.commdpi.com

A study on 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, synthesized from a 4-methoxynaphthalen-1-ol precursor, revealed promising inhibitory activity against both EGFR and VEGFR-2 kinases. mdpi.com This compound demonstrated potent antiproliferative activity against various cancer cell lines, and its efficacy was comparable to the reference inhibitor Sorafenib. mdpi.com

Naphthalene-chalcone hybrids have also been designed as VEGFR-2 inhibitors. acs.org In one study, a derivative, compound 2j , showed significant inhibition of the VEGFR-2 enzyme with an IC₅₀ of 0.098 µM. acs.org Molecular docking studies of these compounds have helped to elucidate their binding modes within the active sites of these kinases, providing a rationale for their inhibitory activity. mdpi.comacs.org The naphthalene ring often forms key hydrophobic interactions within the kinase domain.

Furthermore, pyrimidine (B1678525) derivatives incorporating a naphthalene moiety have been explored as potential VEGFR-2 inhibitors, highlighting the versatility of the naphthalene scaffold in the design of targeted kinase inhibitors. nih.gov

Table 4: Receptor Tyrosine Kinase Inhibitory Activity of Naphthalene Derivatives

Compound Class Specific Derivative Target Kinase(s) IC₅₀ Reference
Benzo[h]chromene-carbonitrile Compound 4 EGFR, VEGFR-2 Promising inhibition compared to Sorafenib mdpi.com
Naphthalene-chalcone hybrid Compound 2j VEGFR-2 0.098 µM acs.org
1,3,4-Oxadiazole-naphthalene hybrid Compound 5 VEGFR-2 Good inhibitory effect tandfonline.com

Molecular Basis of Interaction with Cellular Targets Implicated in Antiproliferative Mechanisms (e.g., RAS/PI3K/Akt/JNK signaling pathway inhibition)

The antiproliferative effects of naphthalene amine derivatives are often mediated through their interaction with complex intracellular signaling pathways that control cell survival and apoptosis. The RAS/PI3K/Akt and JNK signaling pathways are frequently dysregulated in cancer and are therefore key targets for therapeutic intervention. genesandcancer.com

Recent studies have shown that novel naphthalene derivatives can induce apoptosis in human lung cancer cells by modulating these very pathways. nih.gov For instance, certain 1,4-naphthoquinone (B94277) derivatives were found to increase the phosphorylation of p38 kinase and c-Jun N-terminal kinase (JNK), while decreasing the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt. nih.gov This modulation of signaling cascades was shown to be mediated by the generation of reactive oxygen species (ROS). nih.gov

Another class of compounds, 3,3'-(aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives, have been shown to induce apoptosis in cancer cells by downregulating the PI3K/AKT/mTOR pathway. plos.org The activation of the JNK/c-Jun signaling pathway, which is involved in apoptosis, has also been observed with certain naphthoquinone derivatives. unav.edu

In the context of breast cancer, pyrimidine-2-thione derivatives have been synthesized and shown to exhibit antineoplastic activity by targeting RAS/PI3K/Akt/JNK signaling cascades. nih.gov One particular compound from this series, 5a , was found to inhibit phosphorylated RAS and JNK proteins and downregulate the expression of PI3K/Akt genes, leading to cell cycle arrest and apoptosis in MCF-7 breast cancer cells. nih.gov These findings highlight the potential of naphthalene-based scaffolds to exert their anticancer effects through the targeted modulation of critical cell signaling pathways.

Table 5: Compound Names Mentioned in the Article

Compound Name
3-(3-(1-(6-methoxynaphthalen-2-yl)ethyl)ureido)propanoic acid
5-(1-(6-methoxynaphthalen-2-yl)ethyl)-1,3,4-thiadiazole-2-amine
2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate
2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines
N-(3-methylphenyl)naphthalen-2-amine
Celecoxib
Cisplatin
Colchicine
Combretastatin A-4
Kojic acid
Naproxen
Sorafenib
Thiazole-naphthalene derivatives
Naphthalene-chalcone derivatives
Sulphonamide-naphthalene derivatives
Pyrazole-based derivatives
1,4-Naphthoquinone derivatives
3,3'-(aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Ligand Optimization

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that investigates the correlation between the chemical structure of a compound and its biological activity. For scaffolds based on the naphthalen-2-amine core, particularly those featuring a methoxy substituent, SAR studies are crucial for optimizing ligand-target interactions and enhancing therapeutic efficacy. By systematically modifying the molecular structure and assessing the corresponding changes in biological effect, researchers can identify key pharmacophoric features and guide the design of more potent and selective agents. The following sections detail SAR findings for 3-methoxynaphthalen-2-amine and its structural analogs across different therapeutic targets.

SAR in Cholinesterase Inhibition

Derivatives of the methoxynaphthalene scaffold have been explored as inhibitors of cholinesterases (ChE), enzymes pivotal in the progression of Alzheimer's disease. Research into methoxy-naphthyl-linked N-benzyl pyridinium (B92312) styryls has provided significant SAR insights. nih.gov The core structure consists of a methoxynaphthalene moiety linked via a vinyl group to a pyridinium ring, which is further substituted with a benzyl (B1604629) group.

Key findings from these studies indicate:

Position of the Methoxy Group: The placement of the methoxy group on the naphthalene ring is critical. Derivatives with the methoxy group at the 7-position of the naphthalene ring generally show potent activity.

Substitution on the Benzyl Ring: The nature and position of substituents on the N-benzyl ring dramatically influence inhibitory potency. Halogen substitutions, particularly chlorine, have been shown to be favorable. For instance, a 2-chloro substitution on the benzyl ring often results in strong dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Central Linker: The vinyl pyridine (B92270) core is an important structural element. Replacing this unit with an amino-piperidinyl group was also investigated, demonstrating the modularity of the scaffold in exploring different chemical spaces. nih.gov

The table below summarizes the activity of representative compounds from this class, highlighting the impact of substitution on the benzyl ring. nih.gov

Compound IDBenzyl Ring SubstitutionAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
7aq 4-Methoxy0.0340.133
7ar 3,4-Dimethoxy0.0410.151
7as 2-Chloro0.0290.098
7at 3-Chloro0.0360.112
7au 4-Chloro0.0310.107

This table is interactive. Click on the headers to sort the data.

SAR in Anticancer Agents

The methoxynaphthalene skeleton is a key component in the synthesis of various heterocyclic compounds with promising cytotoxic activity. One notable class is the benzo[f]chromene derivatives, which can be synthesized from 6-methoxynaphthalen-2-ol, a close structural relative of this compound. mdpi.comresearchgate.net

A study involving 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile derivatives revealed the following SAR trends:

The Amino and Cyano Groups: The presence of a 2-amino group and a 3-cyano group on the chromene ring system is often considered essential for cytotoxic activity. researchgate.net

Substitution on the 1-Aryl Ring: The substitution pattern on the aryl ring at the 1-position of the benzo[f]chromene system is a major determinant of potency. For example, the compound 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated significant cytotoxic activity against several human cancer cell lines, including breast (MDA-MB-231), lung (A549), and pancreatic (MIA PaCa-2) cancers. mdpi.comresearchgate.net The presence of two chlorine atoms on the phenyl ring appears to enhance this activity. mdpi.comresearchgate.net

The cytotoxic activity of a lead compound from this series is presented below. researchgate.net

CompoundCancer Cell LineIC₅₀ (µM)
3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMDA-MB-231 (Breast)5.2
A549 (Lung)7.5
MIA PaCa-2 (Pancreas)4.8

This table is interactive. Click on the headers to sort the data.

SAR for Anti-inflammatory Activity

The 6-methoxynaphthalen-2-yl moiety is the core pharmacophore of Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Numerous SAR studies have been conducted on Naproxen derivatives to develop new agents with improved efficacy and safety profiles. These studies often focus on modifying the carboxylic acid group to create prodrugs or new chemical entities. nih.govscispace.com

Key SAR insights from Naproxen-based derivatives include:

Acylhydrazone Derivatives: The synthesis of N-acylhydrazone derivatives of Naproxen has been explored to find new cyclooxygenase (COX) inhibitors. scispace.com The general structure involves replacing the carboxylic acid with an acylhydrazone moiety, which is then substituted with various aryl aldehydes. Molecular modeling studies suggest these derivatives may interact with the COX-2 active site differently than traditional NSAIDs. scispace.com

Amino Acid Conjugates: Conjugating amino acids to the Naproxen scaffold via a thioureido linker is another strategy. nih.gov This approach aims to leverage amino acid transporters for improved absorption or to modulate the compound's physicochemical properties. The specific amino acid used can influence the compound's anti-inflammatory and analgesic activity. For example, derivatives containing serine have been synthesized and evaluated. nih.gov

The Naphthalene Core: Across these diverse modifications, the 2-(6-methoxynaphthalen-2-yl)propane structure is generally retained, underscoring its critical role in establishing the anti-inflammatory effect through effective binding within the COX enzyme active site. uomustansiriyah.edu.iq

The table below shows examples of Naproxen derivatives.

Derivative TypeExample Compound NameTarget/Activity
AcylhydrazoneN′-(3-chlorobenzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazideCOX-2 Inhibition
Amino Acid Conjugate3-hydroxy-2-(3-(2-(6-methoxynaphthalen-2-yl)propanoyl)thioureido)propanoic acidAnti-inflammatory, Analgesic

This table is interactive. Click on the headers to sort the data.

These SAR studies collectively demonstrate that the methoxynaphthalene amine scaffold and its bioisosteres are versatile platforms for drug design. The position of the methoxy group, the nature of the amine or its derivatives, and the pattern of substitution on the aromatic rings are all critical parameters that can be fine-tuned to achieve potent and selective ligands for a range of biological targets.

Coordination Chemistry of 3 Methoxynaphthalen 2 Amine and Its Complexation Behavior

Synthesis and Characterization of Metal Complexes with Naphthalene (B1677914) Amine Ligands

The synthesis of metal complexes with naphthalene amine ligands, analogous to 3-Methoxynaphthalen-2-amine, typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.

A general synthetic route involves dissolving the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) and the naphthalene amine ligand in a solvent like ethanol (B145695) or methanol (B129727). The mixture is then stirred, often with heating under reflux, to facilitate the complexation reaction. researchgate.netspuvvn.edu The resulting metal complex may precipitate out of the solution upon cooling or after removal of some of the solvent. The solid complex is then typically isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. For instance, complexes of Co(II), Ni(II), and Cu(II) with Schiff bases derived from naphthylamine have been synthesized by refluxing the metal chloride with the ligand in a 1:2 metal-to-ligand ratio. spuvvn.edu

Characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their properties. Standard analytical techniques are employed for this purpose. Elemental analysis provides the empirical formula of the complex, allowing for the determination of the metal-to-ligand ratio. Molar conductance measurements in a suitable solvent, such as DMF or DMSO, are used to determine the electrolytic or non-electrolytic nature of the complexes. researchgate.net Spectroscopic methods like FT-IR, UV-Vis, and NMR are instrumental in providing information about the coordination of the ligand to the metal ion. For example, in the infrared spectra of metal complexes of Schiff bases derived from 2-naphthylamine (B18577), a shift in the characteristic C=N stretching frequency to lower values indicates the coordination of the azomethine nitrogen to the metal ion. semanticscholar.org

Elucidation of Coordination Modes, Geometries, and Stereochemistry in Metal-Ligand Complexes

The coordination mode of a ligand describes how it binds to the central metal ion. This compound, with its amino group and the methoxy (B1213986) group's oxygen atom, has the potential to act as a bidentate ligand, coordinating to a metal ion through both the nitrogen and oxygen atoms. However, it can also act as a monodentate ligand, coordinating only through the nitrogen of the amine group. The actual coordination mode will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. For instance, in many Schiff base complexes derived from aminophenols, the ligand coordinates as a bidentate species through the phenolic oxygen and the imine nitrogen. researchgate.net

The coordination number and the nature of the ligand dictate the geometry of the resulting complex. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. researchgate.net For example, studies on metal complexes of Schiff bases derived from 1-naphthylamine (B1663977) have shown that Fe(II) and Ni(II) complexes tend to adopt an octahedral geometry, while Co(II) complexes often exhibit a tetrahedral geometry. ajol.info Similarly, Rh(III) complexes with Schiff bases from 2-naphthylamine have been proposed to have an octahedral structure, while Pt(II) and Au(III) complexes show a square planar geometry. semanticscholar.org

Stereochemistry, which deals with the three-dimensional arrangement of atoms and molecules, is another important aspect of coordination chemistry. In octahedral complexes, for example, ligands can be arranged in either a cis or trans configuration. For complexes with tridentate ligands, meridional (mer) and facial (fac) isomers are possible. The specific stereoisomer formed can be influenced by the steric and electronic properties of the ligands.

Spectroscopic and X-ray Structural Analysis of Coordination Compounds

Spectroscopic techniques are invaluable for characterizing coordination compounds. Infrared (IR) spectroscopy is particularly useful for identifying the coordination sites of a ligand. A shift in the vibrational frequency of a functional group upon complexation indicates its involvement in bonding with the metal ion. For instance, in metal complexes of ligands containing an amine group, a shift in the N-H stretching frequency can suggest coordination through the nitrogen atom. scirp.org The appearance of new bands in the far-IR region can often be attributed to the formation of metal-ligand (M-N or M-O) bonds. researchgate.net

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex, which can help in determining the geometry of the complex. The d-d transitions observed in the visible region are characteristic of the metal ion and its coordination environment. For example, the electronic spectrum of a Ni(II) complex showing an absorption band around 685 nm can be indicative of a distorted octahedral geometry. ajol.info Charge transfer bands, which are typically more intense, can also be observed.

Table 1: Illustrative Spectroscopic Data for a Related Naphthalene-Derived Schiff Base Ligand and its Metal Complex

Compound/ComplexKey IR Bands (cm⁻¹)UV-Vis λ_max (nm) (Assignment)
N-[(E)-1-Naphthylmethylene]Naphthalene-1-Amine1633 (HC=N)308 (π→π*, CH=N)
Ni(II) complex of a related Schiff BaseShifted HC=N band685 (³A₂g(F)→³T₁g(F))
Data is illustrative and based on reported values for analogous compounds. ajol.info

Investigation of Interaction Strength and Electronic Properties in Metal-Naphthalene Amine Complexes

The interaction strength between the metal and the ligand is a key factor determining the stability of the complex. This can be indirectly assessed through spectroscopic data. For example, a larger shift in the vibrational frequency of a coordinating group in the IR spectrum can suggest a stronger metal-ligand bond.

Computational methods, such as Density Functional Theory (DFT), have become powerful tools for investigating the electronic properties of coordination complexes. mdpi.com DFT calculations can provide insights into the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and stability of the molecule. numberanalytics.com For instance, DFT studies on Schiff base complexes have been used to optimize their geometry and analyze their electronic structure. semanticscholar.org

The electronic properties of transition metal complexes are largely determined by the d-electrons of the metal ion. The interaction with the ligands causes a splitting of the d-orbitals into different energy levels. numberanalytics.comdiva-portal.org The magnitude of this splitting, known as the crystal field splitting, depends on the nature of the metal ion and the ligand. This splitting gives rise to the characteristic colors and magnetic properties of transition metal complexes. numberanalytics.com The magnetic properties of a complex, determined by the number of unpaired electrons, can help in deducing its electronic structure and geometry. diva-portal.org

Advanced Analytical Methodologies for Research Oriented Characterization of 3 Methoxynaphthalen 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the molecular structure of organic compounds. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can deduce the connectivity and chemical environment of atoms within a molecule. uobasrah.edu.iq

¹H NMR provides detailed information about the number of different types of protons, their relative numbers, and their proximity to other protons. acdlabs.com In a typical ¹H NMR spectrum of 3-Methoxynaphthalen-2-amine, distinct signals are expected for the aromatic protons on the naphthalene (B1677914) ring, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. acdlabs.com The integration of the peak areas corresponds to the ratio of protons contributing to the signal, while the splitting pattern (multiplicity) reveals the number of neighboring protons. acdlabs.com

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound will give rise to a distinct signal, with its chemical shift indicating its chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom). libretexts.org Unlike ¹H NMR, routine ¹³C NMR spectra are typically decoupled to simplify the spectrum to a series of singlets, where each peak represents a unique carbon atom. libretexts.org

While specific spectral data for this compound is not widely published, representative data for similar methoxynaphthalene derivatives provide insight into the expected chemical shifts. For instance, in related structures, methoxy group protons typically appear as a sharp singlet, while aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum. mdpi.comrsc.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Methoxy-Naphthalene Derivatives

Nucleus Type of Atom Expected Chemical Shift (δ) Range (ppm) Notes
¹H Aromatic (Ar-H) 6.8 - 8.0 Complex multiplets due to spin-spin coupling. mdpi.com
Methoxy (-OCH₃) 3.8 - 4.0 Typically a sharp singlet. mdpi.commdpi.com
Amine (-NH₂) 3.5 - 5.0 Often a broad singlet, position can vary with solvent and concentration.
¹³C Aromatic (Ar-C) 105 - 158 Multiple peaks for each unique carbon in the naphthalene ring. mdpi.commdpi.com
Methoxy (-OCH₃) ~55 A single peak for the methoxy carbon. mdpi.commdpi.com
C-N (Aromatic) 140 - 150 The carbon atom attached to the amine group is expected in this region.
C-O (Aromatic) 155 - 160 The carbon atom attached to the methoxy group is expected in this region.

Note: The data presented are generalized from similar compounds and serve as an illustrative guide. Actual values for this compound must be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. rsc.org When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M⁺). This ion, along with fragments generated from its decomposition, are separated based on their m/z ratio, resulting in a mass spectrum. tutorchase.com

For this compound (C₁₁H₁₁NO), the exact molecular weight can be calculated and compared to the experimentally observed molecular ion peak. The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass, a principle known as the "nitrogen rule." libretexts.orgyoutube.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies (wavenumbers, cm⁻¹). For this compound, key expected absorptions include N-H stretching for the amine group, C-O stretching for the methoxy ether group, and C=C stretching for the aromatic naphthalene ring. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Aromatic compounds like this compound exhibit strong UV absorption due to π-π* transitions of the naphthalene system. The wavelength of maximum absorbance (λₘₐₓ) is characteristic of the chromophore. The presence of substituents like the methoxy and amine groups can shift the λₘₐₓ to longer wavelengths (a bathochromic or red shift).

Table 2: Expected Spectroscopic Data (IR and UV-Vis)

Spectroscopy Feature Expected Range/Value Reference
IR N-H stretch (amine) 3300-3500 cm⁻¹ (typically two bands for a primary amine) researchgate.net
C-H stretch (aromatic) 3000-3100 cm⁻¹ researchgate.net
C-O stretch (aryl ether) 1200-1275 cm⁻¹ researchgate.net
C=C stretch (aromatic) 1500-1600 cm⁻¹ researchgate.net
UV-Vis λₘₐₓ ~230-250 nm and ~280-340 nm mdpi.commdpi.com

Note: The UV-Vis spectrum of naphthalene derivatives often shows multiple absorption bands. Data is based on similar compounds. mdpi.commdpi.comnist.gov

X-ray Crystallography for Solid-State Structural Determination

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure, including the planarity of the naphthalene system and the spatial orientation of the methoxy and amine substituents. While specific crystallographic data for this compound is not readily found in open databases, data for related naphthalene derivatives exists and demonstrates the power of this technique. researchgate.netsemanticscholar.orgbohrium.comcrystallography.net The key parameters derived from such an analysis include the crystal system, space group, and unit cell dimensions. anton-paar.com

Chromatographic Methods for Purity Assessment, Isolation, and Reaction Monitoring (e.g., HPLC, LCMS)

Chromatographic techniques are essential for separating mixtures, assessing the purity of compounds, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique. chemyx.com A sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the components through at different rates, leading to separation. chemyx.com For a compound like this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for purity analysis. nih.govresearchgate.net Detection is typically achieved using a UV detector set at one of the compound's λₘₐₓ values. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. rsc.orgchemyx.com As components elute from the HPLC column, they are directly introduced into the mass spectrometer. chemyx.com This allows for the confirmation of the molecular weight of the peak corresponding to this compound, providing a high degree of confidence in its identification and purity assessment, even in complex mixtures. nih.govfda.gov This is particularly useful for analyzing crude reaction mixtures or for isolating the pure compound.

Method Development and Validation Principles for Advanced Chemical Research Applications

For research applications, it is critical that the analytical methods used are reliable and fit for purpose. Method development involves optimizing various parameters to achieve the desired performance. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended use. koreascience.kr

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. koreascience.krresearchgate.net

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. nih.govresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. koreascience.krresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Developing and validating methods for the analysis of this compound according to these principles ensures the generation of high-quality, reliable data essential for advanced chemical research. researchgate.neteuropa.eu

Q & A

Q. What strategies ensure reproducibility in meta-analyses of this compound’s environmental impact?

  • Methodology :
  • PRISMA Guidelines : Document search strategies (databases, keywords) and inclusion/exclusion criteria transparently .
  • Data Sharing : Deposit raw spectra, assay data, and synthetic protocols in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.